molecular formula C17H18N4 B6976749 5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile

5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile

Cat. No.: B6976749
M. Wt: 278.35 g/mol
InChI Key: BOXJEZJRMAWLLR-UHFFFAOYSA-N
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Description

5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structural features, including cyclopropyl groups and a pyrazole ring

Properties

IUPAC Name

5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c18-9-15-16(12-7-8-12)20-21-17(15)19-10-13-3-1-2-4-14(13)11-5-6-11/h1-4,11-12H,5-8,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXJEZJRMAWLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CNC3=NNC(=C3C#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

    Nitrile Formation: The nitrile group is typically introduced through dehydration reactions of amides or through the use of cyanating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products

    Oxidation: Cyclopropanol derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural similarity to biologically active molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the pyrazole ring and cyclopropyl groups.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile in biological systems likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-3-[(2-phenylmethylamino]-1H-pyrazole-4-carbonitrile: Similar structure but lacks the additional cyclopropyl group on the phenyl ring.

    3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile: Lacks the cyclopropyl group on the pyrazole ring.

Uniqueness

The presence of multiple cyclopropyl groups in 5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile imparts unique steric and electronic properties, making it distinct from its analogs. These features can influence its reactivity, stability, and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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